molecular formula C17H18F3N3O B11579904 N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B11579904
M. Wt: 337.34 g/mol
InChI Key: BNFGKZMBPNQSAH-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is a complex organic compound that features a trifluoromethyl group, a cyclopentapyrazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form the pyrazole ring . This intermediate is then further reacted with 3,4-dimethylphenylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopentapyrazole ring can interact with specific active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C17H18F3N3O/c1-10-6-7-12(8-11(10)2)21-15(24)9-23-14-5-3-4-13(14)16(22-23)17(18,19)20/h6-8H,3-5,9H2,1-2H3,(H,21,24)

InChI Key

BNFGKZMBPNQSAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F)C

Origin of Product

United States

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